{5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate
Overview
Description
{5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate is an organic compound that belongs to the class of acetates It is characterized by the presence of an acetyloxy group and a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate typically involves the reaction of 1,4-dioxane-2,5-dimethanol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that ensure precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxane derivatives.
Scientific Research Applications
{5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and resins due to its reactivity and stability.
Mechanism of Action
The mechanism of action of {5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The dioxane ring structure allows the compound to interact with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- {5-[(Hydroxy)methyl]-1,4-dioxan-2-yl}methyl acetate
- {5-[(Methoxy)methyl]-1,4-dioxan-2-yl}methyl acetate
- {5-[(Ethoxy)methyl]-1,4-dioxan-2-yl}methyl acetate
Uniqueness
{5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of both the acetyloxy group and the dioxane ring allows for versatile chemical modifications and applications in various fields.
Properties
IUPAC Name |
[5-(acetyloxymethyl)-1,4-dioxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O6/c1-7(11)13-3-9-5-16-10(6-15-9)4-14-8(2)12/h9-10H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTKGLDMUKWIAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1COC(CO1)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20287972 | |
Record name | 1,4-dioxane-2,5-diyldimethanediyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20287972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6963-09-3 | |
Record name | 6963-09-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53715 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-dioxane-2,5-diyldimethanediyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20287972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | {5-[(acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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